molecular formula C12H18N2O2 B8386483 Ethyl 5-(2-pyridylamino)pentanoate

Ethyl 5-(2-pyridylamino)pentanoate

Cat. No.: B8386483
M. Wt: 222.28 g/mol
InChI Key: HIELIXMCSYJNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-pyridylamino)pentanoate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 5-(pyridin-2-ylamino)pentanoate

InChI

InChI=1S/C12H18N2O2/c1-2-16-12(15)8-4-6-10-14-11-7-3-5-9-13-11/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,13,14)

InChI Key

HIELIXMCSYJNRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCNC1=CC=CC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Aminopyridine (3-1, 1.97 g, 20.9 mmol) in 10 mL DMF was added to a suspension of NaH (60% in oil, 1.00 g, 25 mmol) in 80 mL DMF cooled to 0° C. After warming to RT for 45 min, ethyl 5-bromopentanoate (4.2 mL, 25 mmol) was added dropwise. This mixture was heated at 75° C. overnight, then cooled to RT, diluted with EtOAc, washed with water (2×), sat. NaHCO3, and brine, dried (MgSO4), filtered and concentrated. Flash chromatography (silica, 50% then 70% EtOAc/hexane) provided 3-2 as a yellow oil.
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

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